Ethyl 3-hydroxy-3-phenylpropanoate
Description
Significance of β-Hydroxy Esters as Chiral Synthons
Chiral synthons are molecular fragments that introduce a specific stereocenter into a target molecule. β-Hydroxy esters are highly prized as chiral synthons due to the versatility of their functional groups, which can be readily transformed into other functionalities. researchgate.net
Asymmetric synthesis aims to create a specific enantiomer or diastereomer of a chiral molecule. Chiral β-hydroxy esters are instrumental in this field, serving as starting materials or key intermediates in the synthesis of a wide array of complex organic molecules. nih.govnih.gov Their inherent chirality guides the stereochemical outcome of subsequent reactions, allowing for the construction of intricate molecular architectures with high precision. documentsdelivered.com The development of methods for the asymmetric synthesis of organic molecules has gained increasing importance in recent decades. researchgate.netnih.gov
The precise three-dimensional structure of a molecule is often directly linked to its biological activity. In the pharmaceutical industry, the use of single-enantiomer drugs is increasingly important for safety and efficacy. nih.gov Chiral β-hydroxy esters are essential precursors for the synthesis of many active pharmaceutical ingredients (APIs). rsc.orgnih.gov Similarly, in the agrochemical industry, the stereochemistry of a pesticide or herbicide can significantly influence its effectiveness and environmental impact. wiley-vch.deresearchgate.net The ability to synthesize specific stereoisomers using β-hydroxy esters as synthons is therefore of great commercial and societal importance. nih.govresearchgate.net
Overview of Ethyl 3-hydroxy-3-phenylpropanoate as a Key Intermediate
This compound is a specific β-hydroxy ester that has garnered significant attention as a key intermediate in organic synthesis. google.com Its structure, featuring a phenyl group, makes it a valuable precursor for a range of important compounds.
Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ sigmaaldrich.com |
| Molecular Weight | 194.23 g/mol sigmaaldrich.comnih.gov |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 5764-85-2 sigmaaldrich.com |
Importance in the Synthesis of Enantiomerically Pure Pharmaceuticals
The synthesis of enantiomerically pure pharmaceuticals is a major focus of the pharmaceutical industry. nih.gov this compound, particularly its individual enantiomers, serves as a crucial building block for producing single-enantiomer drugs. google.com The ability to obtain this intermediate in high enantiomeric purity is critical for the synthesis of APIs with improved therapeutic profiles and reduced side effects. nih.gov
Precursor to Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Inhibitors (e.g., Fluoxetine, Tomoxetine, Nisoxetine)
One of the most significant applications of this compound is its role as a precursor to a class of antidepressants known as norepinephrine and serotonin reuptake inhibitors. nih.govmdpi.com These drugs work by increasing the levels of these neurotransmitters in the brain. nih.govnih.gov
Specifically, the enantiomers of this compound are key starting materials for the synthesis of:
Fluoxetine: A widely prescribed antidepressant. nih.govgoogle.com
Tomoxetine: Used for the treatment of attention deficit hyperactivity disorder (ADHD). nih.govgoogle.com
Nisoxetine: Another selective norepinephrine reuptake inhibitor. nih.govgoogle.com
The synthesis of these pharmaceuticals relies on the stereocenter present in this compound to establish the correct stereochemistry in the final drug molecule. nih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052239 | |
| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5764-85-2 | |
| Record name | Ethyl β-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
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| Record name | Ethyl 3-phenylhydracrylate, (+/-)- | |
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| Record name | Ethyl 3-hydroxy-3-phenylpropanoate | |
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| Record name | Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester | |
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| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
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| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
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| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (±)- | |
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Advanced Synthetic Methodologies for Ethyl 3 Hydroxy 3 Phenylpropanoate
Enzymatic Synthesis and Resolution Strategies
Enzymes, as biocatalysts, offer remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions, making them ideal for the synthesis of chiral molecules like ethyl 3-hydroxy-3-phenylpropanoate. Lipase-catalyzed transesterification for enantiomeric resolution and microbiological reduction are two prominent enzymatic strategies.
Lipase-Catalyzed Transesterification for Enantiomeric Resolution
Kinetic resolution is a widely employed technique to separate a racemic mixture into its constituent enantiomers. In the context of this compound, this is often achieved through lipase-catalyzed transesterification, where one enantiomer reacts preferentially with an acylating agent, leaving the other enantiomer unreacted.
The choice of lipase (B570770) is critical for achieving high enantioselectivity and conversion rates. Several lipases have been investigated for the resolution of racemic this compound.
Novozyme 435: This immobilized form of Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for various kinetic resolutions. rsc.orgnih.gov It has demonstrated high enantioselectivity in the esterification of related chiral compounds. nih.gov
Lipase PS-C: This lipase, often derived from Pseudomonas cepacia and immobilized on a ceramic carrier, has shown effectiveness in the kinetic resolution of various chiral compounds.
Candida rugosa Lipase (CRL): CRL is a versatile lipase that has been employed in the hydrolysis and esterification of a wide range of substrates, including β-hydroxy esters. researchgate.net
Porcine Pancreas Lipase (PPL): PPL has been successfully used in the enantioselective acylation of various alcohols. researchgate.net
Pseudomonas cepacia lipase (PCL): PCL has proven to be a highly effective biocatalyst for the kinetic resolution of this compound, achieving high enantiomeric excess for the remaining (R)-enantiomer at 50% conversion. researchgate.netscielo.br
The table below summarizes the effectiveness of various lipases in the hydrolysis of this compound.
| Lipase | Conversion (%) | Enantiomeric Excess (ee) of recovered ester (%) | Enantiomeric Excess (ee) of acid product (%) |
| PCL | 50 | >98 (R) | 93 (S) |
| PLE | 50 | 43 (R) | 28 (S) |
| CRL | - | - | - |
| AOP | - | - | - |
The acylating agent plays a crucial role in the efficiency and selectivity of the lipase-catalyzed kinetic resolution. The structure of the acyl donor can significantly impact the reaction rate and the enantioselectivity of the enzyme.
Commonly used acylating agents include:
Vinyl Acetate (B1210297): This is a widely used and effective acyl donor in many lipase-catalyzed resolutions due to the irreversible nature of the transesterification reaction, which shifts the equilibrium towards product formation.
Vinyl Propionate: In the enzymatic transesterification of this compound, vinyl propionate has been used as an acylating agent, resulting in high enantiomeric excess for both the unreacted (S)-enantiomer and the acylated (R)-enantiomer at approximately 52% conversion. google.com
Isopropenyl Acetate: Isopropenyl acetate is another effective acylating agent that can drive the reaction forward by producing acetone as a byproduct, which is typically removed from the reaction mixture.
The choice of acylating agent can be optimized to improve both the rate and the enantioselectivity of the resolution process. researchgate.net
To maximize the enantiomeric excess (ee) and conversion, it is essential to optimize various reaction parameters.
Temperature: The optimal temperature for lipase activity is a balance between reaction rate and enzyme stability. For the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate by Porcine Pancreas Lipase (PPL), an optimal temperature of 35°C has been identified.
pH: The pH of the reaction medium significantly influences the ionization state of the enzyme's active site residues and the substrate, thereby affecting catalytic activity. For the PPL-catalyzed resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, a pH of 7.5 in a 0.1 mol/L phosphate (B84403) buffer solution was found to be optimal.
Solvents: The choice of solvent can dramatically affect the enantioselectivity of lipases. rsc.org In the enzymatic transesterification of this compound, solvents such as isopropylether, t-butylmethylether, tetrahydrofuran, and methylene (B1212753) chloride have been investigated. google.com For instance, using isopropylether as a solvent with vinyl propionate as the acylating agent led to high enantiomeric excesses. google.com The hydrophobicity of the solvent can influence the enzyme's conformation and, consequently, its selectivity. rsc.org
The following table illustrates the effect of different solvents on the enzymatic transesterification of this compound.
| Solvent | Conversion (%) | Enantiomeric Excess (ee) of (S)-ester (%) | Enantiomeric Excess (ee) of (R)-ester (%) |
| t-butylmethylether | 51.5 | 99.9 | 95.8 |
| Isopropylether | 52.1 | 99.9 | 98.7 |
| Tetrahydrofuran | 50.8 | 99.9 | 94.8 |
| Methylene Chloride | 49.2 | 99.9 | 98.2 |
Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst. wikipedia.org In lipase-catalyzed transesterification, the enzyme's chiral active site preferentially binds to one enantiomer of the racemic substrate, leading to its faster acylation. wikipedia.org
The generally accepted mechanism for lipase catalysis involves a serine hydrolase "catalytic triad" (serine, histidine, and aspartate). The reaction proceeds through a Ping-Pong Bi-Bi mechanism. In the first step, the serine residue in the active site performs a nucleophilic attack on the carbonyl group of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol part of the acyl donor and forming an acyl-enzyme intermediate. In the second step, one enantiomer of the alcohol substrate (in this case, this compound) enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester product and regeneration of the free enzyme. The other enantiomer is a poorer fit for the active site and reacts at a much slower rate, allowing for the separation of the two enantiomers.
Microbiological Reduction Approaches
An alternative to the resolution of a racemic mixture is the asymmetric synthesis of a single enantiomer. Microbiological reduction of a prochiral ketone precursor is a powerful method for producing enantiomerically pure alcohols. In the case of this compound, this involves the reduction of ethyl benzoylacetate.
Various microorganisms, including baker's yeast (Saccharomyces cerevisiae), have been utilized for the stereoselective reduction of β-keto esters. google.comresearchgate.net For instance, the microbial reduction of ethyl acetoacetate to produce ethyl (S)-3-hydroxybutyrate is a well-established process. researchgate.netethz.ch This approach offers the potential for high enantioselectivity and can be a more direct route to the desired chiral alcohol compared to kinetic resolution. The success of this method depends on the selection of a microorganism with the appropriate reductase enzymes that exhibit high stereoselectivity for the reduction of the ketone.
Utilizing Baker's Yeast for Selective Enantiomer Production
Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of prochiral ketones. In the synthesis of this compound, baker's yeast is employed for the microbiological reduction of ethyl benzoylacetate. This process selectively yields the (S)-enantiomer of this compound. The enzymes within the yeast cells, primarily oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide (NADH), to the carbonyl group of the substrate, establishing the chiral center with a high degree of stereoselectivity. Studies have shown that this biotransformation can produce (S)-ethyl 3-hydroxy-3-phenylpropanoate with high enantiomeric excess.
Application of Alcohol Dehydrogenases (e.g., PcSDR from Pedobacter chitinilyticus) for Asymmetric Synthesis
The process involves the enantioselective reduction of the corresponding β-keto ester, ethyl benzoylacetate. The ADH, with its specific three-dimensional active site, binds the substrate in a preferred orientation, leading to the delivery of a hydride from a cofactor (NADH or NADPH) to one face of the carbonyl group, thus producing one enantiomer of the hydroxy ester in excess. The choice of ADH is critical as it determines the stereochemical outcome of the reaction, with different enzymes exhibiting preferences for producing either the (R)- or (S)-enantiomer.
Cofactor Regeneration Systems (e.g., BtGDH from Bacillus toyonensis) in Biocatalytic Processes
A significant challenge in the industrial application of ADHs is the high cost of the nicotinamide cofactors (NADH or NADPH), which are consumed in stoichiometric amounts during the reduction. To overcome this limitation, in situ cofactor regeneration systems are employed. These systems continuously regenerate the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form, allowing for the use of only catalytic amounts of the expensive cofactor.
Chemo-Enzymatic Routes
Chemo-enzymatic synthesis combines the efficiency of chemical synthesis for creating the basic molecular framework with the high selectivity of enzymatic reactions for introducing chirality. This hybrid approach is particularly effective for the production of enantiomerically pure compounds.
Combination of Chemical Synthesis of Racemic Substrates with Enzymatic Resolution
A prevalent chemo-enzymatic strategy for obtaining enantiopure this compound involves the initial chemical synthesis of the racemic compound, followed by enzymatic kinetic resolution. The racemic this compound can be readily prepared through standard organic synthesis methods, such as the Reformatsky reaction between ethyl bromoacetate and benzaldehyde.
The subsequent enzymatic resolution step utilizes hydrolases, most commonly lipases, to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the two. For instance, lipases such as Pseudomonas cepacia lipase (PCL), pig liver esterase (PLE), and Candida rugosa lipase (CRL) have been successfully employed for this purpose. In a typical resolution, the racemic ester is subjected to enzymatic hydrolysis in an aqueous buffer. The enzyme preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example, the use of PCL has been shown to result in the recovery of the (R)-ester with high enantiomeric excess, while the (S)-acid is also produced with high optical purity. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
| Enzyme | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98 |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | (S)-3-hydroxy-3-phenylpropanoic acid | 50 | 93 |
Non-Enzymatic Asymmetric Synthetic Approaches
While biocatalytic methods are powerful, non-enzymatic asymmetric catalysis also offers elegant and efficient solutions for the synthesis of chiral molecules. These methods often employ chiral metal complexes or organocatalysts to achieve high levels of stereocontrol.
Kinetic Resolution via Planar-Chiral DMAP Catalysts
A notable non-enzymatic approach for the synthesis of enantiomerically enriched this compound is the kinetic resolution of the racemic mixture using a planar-chiral 4-(dimethylamino)pyridine (DMAP) catalyst. This method relies on the selective acylation of one enantiomer of the racemic alcohol in the presence of the chiral catalyst and an acylating agent, such as acetic anhydride.
The planar-chiral DMAP catalyst, often a ferrocene-based derivative, creates a chiral environment around the active site. This chiral pocket preferentially accommodates one enantiomer of the substrate, leading to a significantly faster acylation rate for that enantiomer. As the reaction progresses, the unreacted, slower-reacting enantiomer becomes enriched in the reaction mixture. This approach has demonstrated the ability to achieve excellent selectivity, with high enantiomeric excess for both the recovered alcohol and the acylated product. The utility of this method has been showcased in the synthesis of key intermediates for bioactive molecules.
| Substrate | Selectivity (s) | Enantiomeric Excess of Recovered Alcohol (ee, %) |
|---|---|---|
| This compound | up to 107 | up to 99 |
Investigation of Catalyst Design for Enantioselectivity
The development of catalytic enantioselective methods for producing β-hydroxy esters has been a major focus of chemical research. A breakthrough in this area involves the use of dimethylzinc (Me2Zn)-mediated reactions, which employ chiral ligands to control the stereochemical outcome. nih.gov Various classes of ligands have been successfully utilized to generate chiral β-hydroxy esters with high enantioselectivity. nih.gov
Early successes in Me2Zn-mediated catalytic enantioselective Reformatsky reactions were achieved using chiral amino alcohol ligands for reactions with aldehydes. nih.gov Subsequently, other ligand types have been explored, including BINOL derivatives and Schiff base ligands, to improve efficiency and selectivity. nih.govacs.org For instance, a Me2Zn-mediated reaction employing a Schiff base ligand was developed for the asymmetric Reformatsky reaction of aldehydes. nih.govacs.org Another approach utilized a chiral bisoxazolidine ligand, which produced this compound with up to 80% enantiomeric excess (ee). nih.govacs.org More recently, chiral prolinol ligands have proven to be highly effective, providing an efficient route to β-hydroxy esters in high yields and enantioselectivities. nih.gov
Stereoselective Chemical Transformations
The Reformatsky reaction, first discovered in 1887, is a cornerstone method for forming new carbon-carbon bonds to synthesize β-hydroxy esters. nih.gov The modern asymmetric variant of this reaction represents a powerful tool for producing enantiomerically pure compounds. A highly effective method involves the Me2Zn-mediated catalytic enantioselective Reformatsky reaction between aldehydes or ketones and ethyl iodoacetate, utilizing a readily available chiral prolinol ligand. nih.gov This protocol is noted for its efficiency, affording β-hydroxy esters in yields up to 98% and with enantiomeric excess values as high as 95%. nih.gov
The reaction tolerates a wide range of functional groups, and its practicality has been demonstrated on a gram scale. nih.gov The process typically involves reacting an aldehyde, such as benzaldehyde, with ethyl iodoacetate in the presence of Me2Zn and a chiral ligand. acs.org Chiral prolinols, in particular, have been identified as superior ligands for this transformation. acs.org The choice of solvent also plays a critical role, with diethyl ether (Et2O) often providing the best enantioselectivity. acs.org
The results for the asymmetric Reformatsky reaction between various aldehydes and ethyl iodoacetate using a chiral prolinol ligand are summarized below.
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Benzaldehyde | 92 | 91 |
| 2 | 2-Chlorobenzaldehyde | 95 | 93 |
| 3 | 3-Chlorobenzaldehyde | 93 | 92 |
| 4 | 4-Chlorobenzaldehyde | 96 | 90 |
| 5 | 2-Bromobenzaldehyde | 96 | 94 |
| 6 | 3-Bromobenzaldehyde | 94 | 93 |
| 7 | 4-Bromobenzaldehyde | 98 | 91 |
| 8 | 1-Naphthaldehyde | 90 | 80 |
| 9 | 2-Naphthaldehyde | 91 | 81 |
Chemical Reactivity and Mechanistic Studies
Transformations of the Hydroxyl Group
The secondary hydroxyl group is a key site for chemical modification, enabling its conversion to other important functional groups.
The secondary alcohol in ethyl 3-hydroxy-3-phenylpropanoate can be oxidized to yield the corresponding ketone, ethyl 3-oxo-3-phenylpropanoate. This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). The use of potassium permanganate in acidic conditions effectively converts the hydroxyl group to a carbonyl group.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product |
|---|---|
| Potassium permanganate (KMnO₄) | Ethyl 3-oxo-3-phenylpropanoate |
| Chromium trioxide (CrO₃) | Ethyl 3-oxo-3-phenylpropanoate |
The hydroxyl group of alcohols can be a challenging leaving group in nucleophilic substitution reactions. libretexts.org However, its reactivity can be enhanced by conversion into a better leaving group. One common method is reaction with thionyl chloride (SOCl₂), which converts the hydroxyl group to a chlorosulfite intermediate, leading to the formation of ethyl 3-chloro-3-phenylpropanoate. The efficiency of such reactions is influenced by factors like solvent choice, temperature, and stoichiometry.
A modern and mild method for the chlorination of alcohols involves the use of an indium(III) chloride (InCl₃) catalyst with chlorodimethylsilane. organic-chemistry.org This system has been shown to be effective for the chlorination of secondary, tertiary, and benzylic alcohols. organic-chemistry.org While direct studies on this compound using this specific indium-based system are not extensively documented, the methodology is notable for its mild conditions and high selectivity, proceeding through a chlorosilyl ether intermediate. organic-chemistry.org The moderate Lewis acidity of indium catalysts allows for chemoselectivity, leaving other functional groups like esters unaffected. nih.govorganic-chemistry.org
The ester functionality of this compound can be reduced to the corresponding diol, 3-phenylpropane-1,3-diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically employed for this transformation. This reaction reduces the ester group to a primary alcohol, while the existing secondary alcohol remains, resulting in the formation of a 1,3-diol.
Reactions Involving the Ester Moiety
The ester group of this compound is also amenable to various chemical transformations, most notably hydrolysis and transesterification.
The ethyl ester of 3-hydroxy-3-phenylpropanoate can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-3-phenylpropanoic acid. nih.gov This reaction can be carried out under either acidic or basic conditions.
Enzymatic hydrolysis offers a milder and often stereoselective alternative. scielo.brscielo.brunam.mx Various hydrolases, including lipases and esterases, have been successfully employed for this purpose. For instance, lipases from Pseudomonas cepacia (PCL) and Pig liver esterase (PLE) have been used. scielo.brscielo.br The enzymatic approach is of particular interest as it can provide access to enantiomerically enriched (R)- or (S)-3-hydroxy-3-phenylpropanoic acid, which are valuable chiral building blocks. scielo.brscielo.bracs.org The efficiency and enantioselectivity of the enzymatic hydrolysis can be influenced by the choice of enzyme, pH, and the presence of co-solvents. scielo.brscielo.br For example, using PCL, a 50% conversion was achieved, yielding the recovered (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. scielo.brscielo.brunam.mx The use of an ultrasound bath has been shown to decrease the reaction time for this enzymatic hydrolysis without significantly impacting the yield or enantiomeric excess. capes.gov.br
Table 2: Enzymatic Hydrolysis of this compound
| Enzyme | Stereochemistry of Acid | Enantiomeric Excess (e.e.) of Acid | Reference |
|---|---|---|---|
| Pseudomonas cepacia Lipase (B570770) (PCL) | (S) | 93% | scielo.brscielo.brunam.mx |
| Pig Liver Esterase (PLE) | (S) | 46% (in 20% aq. ethanol) | scielo.brscielo.br |
| Lipase PS-30 from Pseudomonas sp. | (S) | 93% | scielo.brscielo.br |
Transesterification is another important reaction of the ester moiety, allowing for the conversion of the ethyl ester to other esters. This can be particularly useful for modifying the properties of the molecule or for kinetic resolutions.
Lipase-catalyzed transesterification in organic solvents is a well-established method for the kinetic resolution of racemic this compound. google.com This process can yield optically pure (S)-ethyl 3-hydroxy-3-phenylpropanoate and the corresponding (R)-ester of the acylating agent. google.com Various lipases and acylating agents can be used. For example, using lipase PS-C with vinyl acetate (B1210297) as the acylating agent in t-butylmethylether resulted in 100% e.e. for the remaining (S)-ester at 55.6% conversion. google.com
Table 3: Lipase-Catalyzed Transesterification of Racemic this compound
| Lipase | Acylating Agent | Solvent | Product (and e.e.) | Conversion | Reference |
|---|---|---|---|---|---|
| Lipase PS-C | Vinyl acetate | t-butylmethylether | (S)-ester (100% e.e.) & (R)-acetylated ester (97.8% e.e.) | 55.6% | google.com |
| Lipase PS-C | Vinyl propionate | Isopropylether | (S)-ester (99.9% e.e.) & (R)-propionylated ester (98.7% e.e.) | 52.1% | google.com |
Mechanistic Insights into Stereochemical Control
The stereochemical outcome of the biocatalytic reactions involving this compound is intricately governed by the specific interactions between the substrate and the enzyme's active site. Understanding these interactions at a molecular level is crucial for optimizing existing biocatalytic processes and designing novel enzymes with enhanced selectivity and efficiency.
Enzyme Active-Site Models in Biocatalysis
The enantioselectivity of enzymes towards this compound is often rationalized using active-site models. These models provide a simplified representation of the enzyme's catalytic pocket, highlighting the key steric and electronic features that dictate substrate binding and orientation.
In the context of the enzymatic hydrolysis of this compound, active-site models have been instrumental in explaining the observed stereopreference of various hydrolases. researchgate.net For instance, the enzymatic resolution of this β-hydroxy ester has been studied with enzymes such as porcine liver esterase (PLE), Candida rugosa lipase (CRL), and lipase from Pseudomonas cepacia (PCL). researchgate.netevitachem.com
One notable study focused on the enzymatic hydrolysis of this compound and its analogs to probe the active-site of the enzymes involved. researchgate.net The best results for the kinetic resolution of this compound were achieved with PCL, which yielded the (R)-ester with a high enantiomeric excess (e.e.) of 98% at a conversion of 50%. researchgate.net This high selectivity is attributed to a well-defined binding pocket in PCL that preferentially accommodates one enantiomer over the other.
The active-site model for PCL suggests a region that can accommodate the phenyl group of the substrate, while another region is more sterically demanding, thus dictating the orientation of the ester group for hydrolysis. This preferential binding leads to the selective hydrolysis of one enantiomer, leaving the other enantiomer unreacted.
Molecular Dynamics (MD) Simulation Analysis in Enzyme Design
Molecular dynamics (MD) simulations offer a powerful computational tool to gain deeper insights into the dynamic nature of enzyme-substrate interactions. These simulations can model the conformational changes in both the enzyme and the substrate over time, providing a more realistic picture of the catalytic process than static models.
In a significant study, MD simulations were employed in the rational design of an alcohol dehydrogenase from Pedobacter chitinilyticus (PcSDR) to improve the synthesis of both (S)- and (R)-enantiomers of this compound (EHPP). nih.gov The wild-type enzyme showed poor activity and selectivity for the precursor, ethyl benzoylacetate (EBA). Through MD simulation analysis, key amino acid residues in the active site that influence substrate binding and stereoselectivity were identified. nih.gov
By introducing specific mutations, two highly efficient biocatalysts, Mu-S2 and Mu-R4, were developed for the preparation of (S)-EHPP and (R)-EHPP, respectively. nih.gov The MD simulations revealed how these mutations altered the shape and dynamics of the active site, leading to improved substrate accommodation and enhanced stereochemical control. For instance, the simulations could predict which mutations would favor the binding of the substrate in an orientation conducive to the formation of the (S)-enantiomer and which would favor the (R)-enantiomer. The engineered enzyme systems, co-expressed with a glucose dehydrogenase for cofactor regeneration, achieved high conversions and excellent enantiomeric excesses for both enantiomers of EHPP. nih.gov
Table 1: Engineered Biocatalysts for EHPP Synthesis
| Catalyst | Target Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|
| Mu-S2-BtGDH | (S)-EHPP | 94 | 99 |
| Mu-R4-BtGDH | (R)-EHPP | 99 | 98 |
Data from a study on the rational design of alcohol dehydrogenase based on molecular dynamics simulation analysis. nih.gov
Substrate-Enzyme Compatibility Studies (e.g., using Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, such as a substrate to an enzyme's active site. This method is invaluable for assessing substrate-enzyme compatibility and for rationalizing or predicting the stereochemical outcome of a biocatalytic reaction.
In the context of this compound and its derivatives, molecular docking simulations have been employed to understand their interaction with various enzymes. For example, in a study exploring novel 3-hydroxy-3-phenylpropanoate ester-azidothymidine (AZT) conjugates as potential dual-action HIV-1 integrase and reverse transcriptase inhibitors, molecular docking was used to model the binding of these compounds to the respective enzyme active sites. nih.gov
These computational models help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity. nih.gov By understanding how these molecules fit into the active sites of their target enzymes, researchers can design more potent and selective inhibitors. nih.gov While this particular study focused on the inhibition of HIV enzymes, the methodology is directly applicable to understanding the compatibility of this compound with biocatalysts for its synthesis or resolution.
Advanced Spectroscopic and Computational Analysis
Structural Elucidation and Characterization
The confirmation of the chemical structure of Ethyl 3-hydroxy-3-phenylpropanoate relies on several key spectroscopic techniques, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a dedicated spectrum for this compound is not publicly available, expected chemical shifts can be inferred from the analysis of closely related structures, such as Ethyl 3-phenylpropionate (B1229125) and other phenylpropane derivatives. semanticscholar.orgnih.gov
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each type of proton in the molecule. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The two protons of the methylene group adjacent to the carbonyl (C(O)CH₂) would likely appear as a doublet of doublets due to coupling with the adjacent chiral center. The methine proton (CHOH) would also be a multiplet. Protons of the phenyl group would resonate in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides information on the different carbon environments. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Phenyl-H | ~7.2-7.4 | ~125-143 |
| -CH(OH)- | ~5.1 | ~70 |
| -CH₂-C(O)O- | ~2.7-2.8 | ~45 |
| O-CH₂-CH₃ | ~4.1 | ~61 |
| O-CH₂-CH₃ | ~1.2 | ~14 |
| -C(O)O- | - | ~172 |
Note: Data are estimated based on analogous structures. Actual values may vary.
Mass spectrometry is used to determine the molecular weight and formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which confirms the elemental composition. For this compound (C₁₁H₁₄O₃), the exact monoisotopic mass is calculated to be 194.0943 Da. nih.gov
Electron Ionization Mass Spectrometry (EI-MS) involves fragmenting the molecule and analyzing the resulting charged fragments. This provides structural information based on the fragmentation pattern. Expected fragmentation of this compound would include:
Loss of an ethoxy group (-OCH₂CH₃) from the ester, resulting in a prominent acylium ion.
Cleavage of the C-C bond adjacent to the hydroxyl group (benzylic cleavage), leading to the formation of a stable benzaldehyde-type cation.
Loss of a water molecule (H₂O) from the molecular ion.
The presence of GC-MS data in spectral databases confirms that these fragmentation patterns can be experimentally observed. nih.gov
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. pressbooks.pub A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations from the aromatic phenyl ring and the aliphatic ethyl and propyl backbone would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The most prominent peak would be a strong absorption between 1735-1700 cm⁻¹ corresponding to the C=O stretching of the ester functional group. pressbooks.pub Additionally, C-O stretching bands for the ester and alcohol groups would be visible in the 1300-1000 cm⁻¹ fingerprint region. nist.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500-3200 | Broad, Medium |
| Aromatic C-H | C-H stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |
| Ester | C=O stretch | 1735-1700 | Strong |
| Aromatic Ring | C=C stretch | ~1600 & ~1450 | Medium-Weak |
| Alcohol/Ester | C-O stretch | 1300-1000 | Medium |
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and crystal packing information. However, a search of publicly available scientific databases indicates that the crystal structure of this compound has not been reported.
Computational Chemistry for Molecular Understanding
Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the molecular structure and electronic properties of a compound, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Geometry optimization calculations using DFT, often with functionals like B3LYP, can predict the most stable three-dimensional conformation of a molecule by finding the lowest energy state. scispace.com For this compound, such calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters can then be compared with experimental data if available, such as that from X-ray crystallography, to validate the computational model. semanticscholar.org Furthermore, DFT calculations can be used to determine electronic properties like the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. scispace.com While specific DFT studies on this compound are not found in the literature, this methodology is a standard approach for gaining a deeper molecular understanding. scispace.com
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For derivatives of this compound, this analysis provides a detailed map of how molecules interact with their neighbors.
In a study of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, a related compound, Hirshfeld surface analysis was used to investigate the intermolecular contacts. researchgate.net The analysis is presented through a dnorm surface, where different colors represent different types of contacts. Red areas indicate closer contacts with a negative dnorm value, blue areas represent longer contacts with a positive dnorm value, and white areas show contacts around the van der Waals separation with a dnorm value of zero. researchgate.net
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. researchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 54.6 |
| H···N | 16.1 |
| H···O | 13.6 |
Comparison of Gas-Phase and Solid-State Geometries
Computational methods, such as Density Functional Theory (DFT), allow for the optimization of molecular geometry in the gas phase, which can then be compared to the experimentally determined solid-state structure obtained from X-ray crystallography. This comparison helps to understand the effects of crystal packing forces on the molecular conformation.
For ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, the geometry was optimized using DFT at the B3LYP level. nih.gov The comparison between the calculated gas-phase and the experimental solid-state geometries revealed only minor deviations. nih.gov The root-mean-square deviation (r.m.s.d.) between the two structures was quantified to be 0.5684, with individual r.m.s. deviations of 0.7365 for hydrogen, 0.4474 for carbon, 0.1926 for nitrogen, and 0.2606 for oxygen atoms. nih.gov This close agreement indicates that the molecular conformation is not significantly altered by the intermolecular interactions present in the crystal lattice. nih.gov The conformation is partly governed by intramolecular interactions, such as C—H···O and C—H···π interactions. nih.gov
Similarly, a study on ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate also showed a satisfactory agreement between the DFT-optimized gas-phase structure and the experimentally determined solid-state structure. nih.gov
Table 2: Root-Mean-Square Deviations (r.m.s.d.) between Calculated Gas-Phase and Experimental Solid-State Geometries for Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. nih.gov
| Atom Type | r.m.s.d. |
| H | 0.7365 |
| C | 0.4474 |
| N | 0.1926 |
| O | 0.2606 |
| Weighted Total | 0.5684 |
Prediction of Enzyme-Substrate Compatibility
The enzymatic resolution of racemic this compound is a key method for producing its optically active enantiomers, which are valuable chiral intermediates in the pharmaceutical industry. nih.govgoogle.com Understanding the compatibility between the substrate and various enzymes is crucial for optimizing these biocatalytic processes.
Studies have investigated the enzymatic hydrolysis of this compound using different hydrolases, such as Candida antarctica lipase (B570770) B (PCL), porcine liver esterase (PLE), Candida rugosa lipase (CRL), and Aspergillus oryzae protease (AOP). scielo.brscielo.br The effectiveness of these enzymes is highly dependent on the structure of the substrate.
For the secondary ester, this compound, PCL was found to be the most effective enzyme, achieving a 50% conversion with the recovered (R)-ester having a 98% enantiomeric excess (e.e.) and the produced (S)-acid having a 93% e.e. scielo.brscielo.br In contrast, PLE, while showing some activity, demonstrated poor selectivity for this substrate. scielo.brscielo.br These results suggest that the active site of PCL is well-suited to accommodate the phenyl group at the β-position of the ester. scielo.br
Further research has focused on the rational design of alcohol dehydrogenases to improve the synthesis of specific enantiomers of this compound. nih.gov By using molecular dynamics simulations, researchers can predict how mutations in an enzyme's active site will affect substrate binding and catalytic efficiency, leading to the development of highly selective biocatalysts. nih.gov
Table 3: Enzymatic Resolution of this compound with Various Hydrolases. scielo.brscielo.br
| Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) of Recovered (R)-ester (%) | Enantiomeric Excess (e.e.) of (S)-acid (%) |
| PCL | 50 | 98 | 93 |
| PLE | - | Poor selectivity | Poor selectivity |
| CRL | - | No enantioselectivity | No enantioselectivity |
| AOP | - | - | - |
Applications in Advanced Chemical Synthesis and Medicinal Chemistry
Chiral Building Block in Complex Molecule Synthesis
As a chiral synthon, the optically pure forms of ethyl 3-hydroxy-3-phenylpropanoate are instrumental in constructing complex molecular architectures with high stereoselectivity.
Optically active β-hydroxy esters are recognized as crucial precursors for a wide range of biologically active compounds. nih.gov The enantiopure forms of this compound are specifically utilized as chiral building blocks in the synthesis of various pharmaceuticals and agrochemicals where specific stereochemistry is essential for their biological function. The ability to introduce a specific stereocenter is a key advantage in producing compounds with improved efficacy and reduced side effects.
The class of β-hydroxy esters, to which this compound belongs, are known to be valuable precursors in the synthesis of important molecular classes such as β-lactams, pheromones, and carotenoids. nih.gov The structural backbone of the compound is well-suited for elaboration into these complex targets. For instance, the closely related derivative, ethyl 3-amino-3-phenylpropanoate, which can be synthesized from the hydroxyl compound, serves as a direct precursor to β-lactams, a core structure in many antibiotic drugs.
The anticancer agent Paclitaxel (Taxol) is one of the most important natural product-derived drugs. Its biological activity is critically dependent on the N-benzoyl-(2R,3S)-3-phenylisoserine side chain attached at the C-13 position of the baccatin (B15129273) III core. researchgate.net The synthesis of this complex side chain is a major focus of synthetic chemistry. Derivatives of 3-hydroxy-3-phenylpropanoic acid are key intermediates in this process. rsc.orgyork.ac.uk Specifically, the (2R,3S) enantiomer of a derivative, ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, is a direct precursor to the Taxol C-13 side chain, making the core structure of this compound fundamental to the semi-synthesis of this vital anticancer drug. researchgate.net
Role in Drug Discovery and Development
The structural motif of this compound is present in several important pharmaceutical agents, and it serves as a key starting material for their synthesis.
This compound is a well-established intermediate in the synthesis of several selective serotonin (B10506) reuptake inhibitor (SSRI) and norepinephrine (B1679862) reuptake inhibitor (NRI) antidepressants. nih.gov The synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a direct derivative from (S)-ethyl 3-hydroxy-3-phenylpropanoate, is a key step in producing the enantiomerically pure forms of important drugs like Fluoxetine (Prozac), Tomoxetine, and Nisoxetine. nih.govmdpi.com The use of this chiral precursor is crucial for accessing the specific enantiomers that possess the desired pharmacological activity. nih.gov
Beyond its established role in antidepressant synthesis, this compound is a precursor in the investigation of new pharmaceutical agents. Its derivatives are used in peptide synthesis and as precursors for β-lactam antibiotics. Research has also explored the synthesis of novel conjugates using the this compound framework. One such area of investigation involves creating conjugates with azidothymidine (AZT) to develop potential dual-action agents that could inhibit both HIV-1 integrase and reverse transcriptase.
Summary of Applications
| Application Area | Specific Use | Target Molecules |
| Complex Molecule Synthesis | Chiral Building Block | Enantiomerically Pure Pharmaceuticals, Agrochemicals |
| Precursor | β-Lactams, Pheromones, Carotenoids nih.gov | |
| Intermediate | Taxol C-13 Side Chain researchgate.netrsc.org | |
| Drug Discovery | Synthesis of Antidepressants | Fluoxetine, Tomoxetine, Nisoxetine nih.govmdpi.com |
| Precursor for Investigation | Dual-action HIV-1 Inhibitors, Peptide Synthesis |
Development of Green Chemistry Processes
The synthesis and resolution of this compound are focal points in the development of green chemistry processes, which aim to create more sustainable and environmentally friendly chemical manufacturing methods. google.com Traditional chemical methods often require harsh conditions and generate significant waste, whereas biocatalytic approaches offer milder reaction conditions, high selectivity, and reduced environmental impact. semanticscholar.orgrsc.org
Biocatalysis represents a cornerstone of green chemistry, and the production of enantiomerically pure this compound is a prime example of its application. nih.gov The use of whole-cell microorganisms or isolated enzymes provides sustainable pathways to this important chiral intermediate. google.com
One established method involves the reduction of ethyl benzoylacetate using baker's yeast (Saccharomyces cerevisiae). google.com This microbiological reduction can produce (S)-ethyl 3-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of pharmaceuticals like Fluoxetine. google.com
Enzymatic kinetic resolution through hydrolysis or transesterification is another widely explored green route. google.com In this process, a lipase (B570770) selectively catalyzes the reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted. This allows for the separation of both (R)- and (S)-enantiomers in high optical purity. google.com Lipases are particularly favored because they are often reusable, making the process more economical and sustainable for industrial-scale production. google.com
Research has focused on optimizing these enzymatic resolutions by exploring different enzymes, solvents, and acylating agents. For example, the enzymatic hydrolysis using Pseudomonas cepacia lipase (PCL) in a phosphate (B84403) buffer has been shown to be highly effective. scielo.brresearchgate.net Similarly, lipase-catalyzed transesterification in organic solvents has been successfully employed to produce optically active esters. google.com The efficiency of these biocatalytic systems highlights the potential for developing environmentally benign and economically viable processes for producing valuable chiral compounds. google.com
Table 1: Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| 3-hydroxy-3-phenylpropanoic acid |
| Benzoic acid |
| Salicylic acid |
| Phenylalanine |
| Cinnamic acid |
| Ethyl benzoylacetate |
| Fluoxetine |
Interactive Data Table: Enzymatic Resolution of Racemic this compound
This table summarizes the results from different enzymatic hydrolysis experiments on racemic this compound (1a). The data illustrates the conversion percentage and the enantiomeric excess (e.e.) of the recovered ester and the produced acid.
| Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Pseudomonas cepacia lipase (PCL) | (R)-1a | 50 | 98 | scielo.brresearchgate.net |
| Pseudomonas cepacia lipase (PCL) | (S)-acid | 50 | 93 | scielo.brresearchgate.net |
| Pig liver esterase (PLE) | (R)-1a | 35 | 39 | scielo.br |
| Pseudomonas sp lipase (PS-30) | (S)-acid | 39 | 93 | scielo.br |
Future Directions and Emerging Research Areas
Development of Novel Biocatalysts with Enhanced Efficiency and Selectivity
The use of enzymes, or biocatalysts, for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate is a well-established and promising methodology. Future research is centered on discovering and engineering novel biocatalysts that offer superior performance. The primary goals are to increase the conversion rates and achieve higher enantiomeric excess (e.e.), a measure of stereoselectivity.
Hydrolases, particularly lipases and esterases, have been the focus of these efforts. Enzymes such as Pseudomonas cepacia lipase (B570770) (PCL), Pig liver esterase (PLE), Candida rugosa lipase (CRL), and Aspergillus oryzae protease (AOP) have been successfully used in the enzymatic hydrolysis of the racemic ester. scielo.brsigmaaldrich.com In one study, the use of PCL resulted in a 50% conversion, yielding the remaining (R)-ester with a high enantiomeric excess of 98% and the hydrolyzed (S)-acid with 93% e.e. scielo.br
Current research extends to enhancing enzyme stability and efficiency through immobilization techniques and the use of additives. For instance, research on the kinetic resolution of a related precursor, 3-hydroxy-3-phenylpropanonitrile, has shown that immobilizing lipase from Pseudomonas fluorescens on modified silica (B1680970) nanoparticles can create a more robust catalyst. nih.gov Furthermore, the addition of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), was found to stabilize the enzyme and significantly improve process efficiency. nih.gov Another physical method explored to enhance reaction rates is the use of ultrasound, which has been shown to decrease the reaction time for enzymatic hydrolysis without compromising yield or enantioselectivity.
The development of these biocatalytic systems is crucial for producing enantiomerically pure forms of the compound, which are vital as intermediates in the synthesis of more complex molecules. sigmaaldrich.com
Table 1: Performance of Various Hydrolases in the Enzymatic Hydrolysis of this compound
| Enzyme | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) | Reference |
| Pseudomonas cepacia lipase (PCL) | 50 | (R)-ester | 98 | scielo.br |
| Pseudomonas cepacia lipase (PCL) | 50 | (S)-acid | 93 | scielo.br |
| Pig liver esterase (PLE) | - | (R)-ester | - | scielo.br |
| Candida rugosa lipase (CRL) | - | (R)-ester | - | scielo.br |
Note: Data for PLE and CRL were mentioned in the study but specific values for conversion and e.e. for the primary substrate were not detailed in the abstract. scielo.br
Exploration of New Asymmetric Synthetic Methodologies
Beyond enzymatic resolution, researchers are actively exploring novel asymmetric synthetic routes that can generate the desired enantiomer of this compound directly and with high stereocontrol. These methods aim to avoid the 50% theoretical yield limit of conventional kinetic resolutions of a racemate.
One prominent strategy is the lipase-catalyzed transesterification of racemic this compound. google.com This method involves using an acylating agent, such as vinyl acetate (B1210297) or vinyl propionate, in the presence of a lipase. For example, using Lipase PS-C with vinyl acetate as the acylating agent resulted in the production of (S)-ethyl 3-hydroxy-3-phenylpropanoate with 100% e.e. at a conversion of 55.6%. google.com The corresponding acylated (R)-ester was also produced with high enantiopurity. google.com This approach allows for the separation of both the (S)- and (R)-enantiomers in high purity from the same reaction mixture. google.com
Table 2: Lipase-Catalyzed Transesterification of Racemic this compound
| Acylating Agent | Solvent | Conversion (%) | Product 1 (e.e. %) | Product 2 (e.e. %) | Reference |
| Vinyl acetate | t-Butylmethylether | 55.6 | (S)-ester (100) | (R)-acylated ester (97.8) | google.com |
| Vinyl propionate | Isopropylether | 52.1 | (S)-ester (99.9) | (R)-acylated ester (98.7) | google.com |
More advanced methodologies being developed for related molecular structures could also be applied. These include dynamic kinetic resolutions coupled with asymmetric hydrogenation. For instance, a ruthenium(II)-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation has been successfully used to synthesize anti-α-hydroxy-β-amino acid derivatives from corresponding α-keto esters with high diastereo- and enantioselectivity. The adaptation of such powerful catalytic systems represents a significant future direction for the efficient, high-yield synthesis of single-enantiomer β-hydroxy esters like this compound.
Advanced Computational Modeling for Reaction Prediction and Optimization
A significant emerging area in chemical synthesis is the use of advanced computational modeling to predict reaction outcomes and optimize conditions. While detailed computational studies specifically for this compound synthesis are not yet widely published, this approach represents a critical future direction for the field. The application of methods like Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into reaction mechanisms, catalyst-substrate interactions, and the origins of stereoselectivity.
For biocatalytic processes, computational modeling can be used to:
Simulate Enzyme-Substrate Docking: Predict how the substrate, this compound, binds within the active site of an enzyme like PCL. This can help explain why certain enzymes exhibit high selectivity for one enantiomer.
Model Transition States: Calculate the energy barriers for the enzymatic reaction for both enantiomers, allowing for the rationalization of observed reaction rates and selectivities.
Guide Enzyme Engineering: By understanding the key amino acid residues involved in catalysis and selectivity, computational models can guide site-directed mutagenesis efforts to create novel biocatalysts with enhanced properties. The publication of related biocatalytic studies in journals focused on computational and structural biotechnology indicates a clear trend towards integrating these methods. nih.gov
For chemical catalysis, computational tools can help in designing new chiral ligands for metal catalysts and in predicting the stereochemical outcome of asymmetric reactions, thereby reducing the need for extensive experimental screening and accelerating the development of more efficient synthetic methodologies. The availability of computed chemical descriptors on public databases demonstrates the foundational role of computational chemistry in characterizing molecules like this compound. nih.gov
Sustainable and Scalable Production Methods
Developing sustainable and scalable methods for producing this compound is essential for its practical application, particularly in industrial settings. Future research is focused on creating processes that are not only economically viable but also environmentally benign.
Biocatalytic methods are inherently advantageous in this regard. Key aspects of their sustainability include:
Enzyme Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, which significantly reduces catalyst waste and lowers production costs. google.com
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions or organic solvents under mild conditions of temperature and pH, reducing energy consumption compared to many traditional chemical processes. scielo.br
Biodegradability: Enzymes are biodegradable, minimizing their environmental impact.
The goal of scalability is also being addressed. A patented process for the enzymatic preparation of optically active ethyl 3-hydroxy-3-phenylpropionate (B1262273) highlights that the method is suitable for production on an industrial scale. google.com Furthermore, process intensification techniques, such as the use of ultrasound to reduce reaction times, contribute to making the synthesis more efficient and scalable. By decreasing the time required for enzymatic hydrolysis, ultrasound technology can increase throughput without significantly affecting the yield or enantioselectivity of the products.
The combination of reusable biocatalysts, mild reaction conditions, and process intensification technologies paves the way for the development of truly sustainable and scalable manufacturing routes for this important chiral intermediate.
Q & A
Q. What are the key chemical reactions of Ethyl 3-hydroxy-3-phenylpropanoate, and under what experimental conditions do they proceed?
- Methodological Answer : The compound undergoes three primary reactions:
- Oxidation : Using potassium permanganate (KMnO₄) in acidic conditions converts the hydroxyl group to a carbonyl, yielding ethyl 3-oxo-3-phenylpropanoate .
- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to ethyl 3-hydroxy-3-phenylpropanol .
- Substitution : Thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, forming ethyl 3-chloro-3-phenylpropanoate .
Reaction efficiency depends on solvent choice, temperature, and stoichiometry.
Q. How does this compound structurally differ from analogs like Ethyl 3-hydroxy-3-phenylbutanoate?
- Methodological Answer : The distinction lies in the carbon chain length and substituent positions:
- This compound : A three-carbon chain with a hydroxyl group on the β-carbon.
- Ethyl 3-hydroxy-3-phenylbutanoate : A four-carbon chain, altering steric effects and lipophilicity .
Structural differences impact reactivity, enzymatic selectivity, and physical properties (e.g., solubility).
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., hydroxyl at δ 3.27 ppm) and carbon types (e.g., ester carbonyl at δ 172.3 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., hydroxyl stretch at 3480 cm⁻¹, ester carbonyl at 1720 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (m/z 194 for parent ion) and fragmentation patterns .
Advanced Research Questions
Q. What enzymatic strategies optimize the kinetic resolution of this compound for enantiomeric purity?
- Methodological Answer : Hydrolases like Pseudomonas cepacia lipase (PCL) and pig liver esterase (PLE) achieve high enantiomeric excess (ee) under specific conditions:
| Enzyme | pH | Temp (°C) | Conversion (%) | ee (Ester) | ee (Acid) |
|---|---|---|---|---|---|
| PCL | 7 | 25 | 50 | >98% (R) | 93% (S) |
| PLE | 8 | 25 | 39 | 95% (S) | 90% (R) |
| CRL | 7 | 25 | 14 | Racemic | Low selectivity |
| Data from . | |||||
| Key factors : |
Q. How can contradictory data in enzymatic hydrolysis studies be resolved to improve reaction design?
- Methodological Answer : Discrepancies in ee values (e.g., CRL yielding racemic mixtures vs. PCL achieving >98% ee) arise from:
- Enzyme source variability : Commercial enzyme batches may differ in activity.
- Reaction time : Prolonged hydrolysis (e.g., 9 days for CRL) can degrade enantiopurity .
Resolution strategies : - Use chiral HPLC or ¹H NMR with europium shift reagents (e.g., Eu(hfc)₃) to monitor ee dynamically .
- Optimize enzyme-to-substrate ratios and buffer composition (e.g., DMSO co-solvent enhances solubility) .
Q. What role does molecular modeling play in predicting enzyme selectivity for β-hydroxy ester hydrolysis?
- Methodological Answer : Molecular docking studies reveal steric clashes between bulky substituents (e.g., cyclohexyl groups) and enzyme active sites, explaining reduced selectivity in tertiary esters. For example:
Q. How do substituents on the β-carbon influence the synthetic utility of this compound derivatives?
- Methodological Answer : Substituents dictate reactivity and application:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
